3,5-Diacetyltetrahydropyran-2,4,6-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

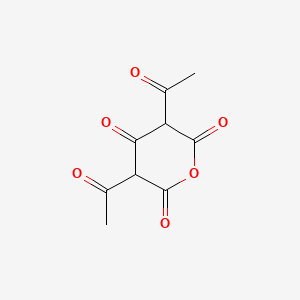

3,5-Diacetyltetrahydropyran-2,4,6-trione is a chemical compound with the molecular formula C9H8O6 and a molecular weight of 212.16 g/mol . It is also known by its synonym, 3,5-Diacetyl-4,6-dihydroxy-2H-pyran-2-one . This compound is characterized by its unique structure, which includes a tetrahydropyran ring substituted with acetyl groups at positions 3 and 5, and carbonyl groups at positions 2, 4, and 6.

Preparation Methods

The synthesis of 3,5-Diacetyltetrahydropyran-2,4,6-trione typically involves the reaction of acylpyran-2,4-diones with acetic anhydride under controlled conditions . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

3,5-Diacetyltetrahydropyran-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-Diacetyltetrahydropyran-2,4,6-trione has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3,5-Diacetyltetrahydropyran-2,4,6-trione involves its interaction with various molecular targets and pathways. The compound can form intramolecular hydrogen bonds and exists in a tautomeric equilibrium, which influences its reactivity and interactions with other molecules . The specific pathways and targets depend on the context of its use, such as in biochemical assays or synthetic reactions.

Comparison with Similar Compounds

3,5-Diacetyltetrahydropyran-2,4,6-trione can be compared with other acylpyran derivatives, such as:

3-Acetyl-6-methyl-2-pyran-2,4(3)-dione: This compound also exhibits tautomerism and intramolecular hydrogen bonding but has different substituents that affect its reactivity.

1,5-Diphenylpentane-1,3,5-trione: Similar in structure but with phenyl groups, this compound shows different chemical behavior due to the presence of aromatic rings. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various applications in research and industry.

Biological Activity

3,5-Diacetyltetrahydropyran-2,4,6-trione is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent studies and findings.

Chemical Structure and Synthesis

This compound is characterized by its unique tetrahydropyran ring structure with two acetyl groups at the 3 and 5 positions and keto groups at positions 2, 4, and 6. Its synthesis typically involves the reaction of acetic anhydride with appropriate precursors under controlled conditions. The process often yields high purity and can be optimized for scale.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The compound exhibits a broad spectrum of activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 25 µg/mL |

| Salmonella typhi | 30 µg/mL |

| Bacillus subtilis | 20 µg/mL |

| Aspergillus niger | 15 µg/mL |

The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways essential for growth .

Antiviral Activity

In addition to its antimicrobial effects, this compound has shown potential antiviral properties. Research indicates that the compound can inhibit viral replication by interfering with the viral lifecycle at multiple stages. In vitro studies demonstrated that it significantly reduces cytopathic effects (CPE) in viral-infected cell cultures:

- Inhibition of CPE : The compound exhibited an ED50 (effective dose for 50% inhibition) of around 17.8 µg/mL against specific viruses in tested models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in bacterial metabolism.

- Membrane Disruption : It alters the integrity of microbial membranes leading to cell lysis.

- Gene Regulation : Recent studies suggest that it may influence gene expression related to stress responses in microorganisms .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of various derivatives of tetrahydropyran compounds including this compound. The results indicated that modifications on the acetyl groups significantly affected the antimicrobial potency. The study highlighted that:

- Compounds with additional functional groups showed enhanced activity.

- The synergistic effects with other antibiotics were noted in certain combinations.

Study on Antiviral Properties

In another study focusing on antiviral applications, researchers tested the compound against HIV and other retroviruses. The findings revealed that:

- Treatment with this compound resulted in a significant decrease in viral load.

- The mechanism was linked to inhibition of viral entry into host cells and interference with reverse transcriptase activity.

Properties

Molecular Formula |

C9H8O6 |

|---|---|

Molecular Weight |

212.16 g/mol |

IUPAC Name |

3,5-diacetyloxane-2,4,6-trione |

InChI |

InChI=1S/C9H8O6/c1-3(10)5-7(12)6(4(2)11)9(14)15-8(5)13/h5-6H,1-2H3 |

InChI Key |

QXEVSCSWJUZNSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C(=O)C(C(=O)OC1=O)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.